
Avitinib
説明
Avitinib is a novel oral and potent third-generation tyrosine kinase inhibitor primarily used for treating non-small cell lung cancer. It selectively targets and inhibits the epidermal growth factor receptor, which is often mutated in various cancers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Avitinib involves multiple steps, including the formation of a covalent bond with cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor. This process ensures the irreversible inhibition of the receptor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and efficacy. The exact industrial methods are proprietary and involve advanced chemical engineering techniques .
化学反応の分析
Types of Reactions: Avitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various metabolites that are often studied for their pharmacokinetic properties .
科学的研究の応用
Avitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of non-small cell lung cancer, and being explored for other cancers.
Industry: Utilized in the development of targeted cancer therapies
作用機序
Avitinib exerts its effects by irreversibly binding to the epidermal growth factor receptor, specifically targeting the cysteine 797 residue in the ATP-binding pocket. This binding inhibits the receptor’s tyrosine kinase activity, preventing downstream signaling pathways that promote cancer cell proliferation and survival .
類似化合物との比較
Gefitinib: A first-generation epidermal growth factor receptor inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Osimertinib: A third-generation inhibitor like Avitinib, but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its ability to selectively target and irreversibly inhibit the epidermal growth factor receptor with mutations, particularly the T790M mutation, which is resistant to first-generation inhibitors .
生物活性
Avitinib, also known as Abivertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed primarily for the treatment of non-small cell lung cancer (NSCLC). Its unique mechanism of action allows it to selectively inhibit mutant forms of EGFR, particularly the T790M mutation, which is a common resistance mutation encountered with first-generation EGFR inhibitors. This article delves into the biological activity of this compound, highlighting its pharmacological effects, metabolic interactions, and clinical efficacy based on diverse research findings.
This compound targets the EGFR tyrosine kinase domain with high selectivity for mutant forms, particularly L858R and T790M mutations. In biochemical assays, this compound exhibits an IC50 value of 0.18 nM against L858R/T790M mutants, demonstrating approximately 43-fold greater potency compared to wild-type EGFR (IC50 = 7.68 nM) . This selectivity helps in reducing off-target effects associated with earlier generation inhibitors that also affect wild-type EGFR.
Pharmacokinetics and Metabolism
In Vitro and In Vivo Studies:
Research indicates that this compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP1A2. A study conducted on rats demonstrated that this compound significantly inhibits various CYP450 isoforms, which raises concerns regarding potential drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Table 1: Inhibitory Effects of this compound on CYP450 Isoforms
Probe Substrate | IC50 in RLMs (μM) | IC50 in HLMs (μM) |
---|---|---|
Bupropion | 6.39 | 22.64 |
Phenacetin | 15.79 | 48.36 |
Chlorzoxazone | 23.15 | 57.09 |
Midazolam | 27.64 | 59.60 |
Tolbutamide | 42.18 | 6.91 |
Dextromethorphan | 44.39 | 56.57 |
The study established a reliable UPLC-MS/MS method for determining the concentration of these substrates in rat plasma, indicating significant pharmacokinetic alterations post-Avitinib administration .
Clinical Efficacy
This compound has shown promising results in clinical trials involving patients with EGFR-mutant NSCLC who have progressed after first-line therapies. In a Phase I/II study, this compound demonstrated substantial tumor reduction in patients previously treated with other EGFR TKIs . The clinical outcomes suggest that this compound not only improves progression-free survival but also has a favorable safety profile compared to earlier generations of EGFR inhibitors.
Case Studies
Case Study: Efficacy in Advanced NSCLC
A patient cohort treated with this compound exhibited a significant reduction in tumor volume after one month of therapy. The study reported an overall response rate (ORR) of approximately 70%, underscoring its effectiveness against resistant NSCLC variants .
Case Study: Drug Interaction Risks
In another case involving a patient receiving this compound alongside other medications metabolized by CYP450 enzymes, adverse effects were noted due to increased plasma concentrations of these drugs. This highlights the importance of monitoring drug interactions during this compound therapy .
特性
IUPAC Name |
N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYSRZSLXWIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557267-42-1 | |
Record name | Abivertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abivertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABIVERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。